Product packaging for Cicutoxin(Cat. No.:CAS No. 505-75-9)

Cicutoxin

Cat. No.: B1197497
CAS No.: 505-75-9
M. Wt: 258.35 g/mol
InChI Key: FQVNSJQTSOVRKZ-UHFFFAOYSA-N
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Description

Historical Perspectives in Cicutoxin Scientific Inquiry

The poisonous nature of plants containing this compound, such as Oenanthe crocata and Cicuta virosa, has been recognized for centuries, with historical accounts suggesting their use for both medicinal and other purposes. rsc.org Early scientific investigation into the toxic principles of these plants dates back at least to 1679, with Johann Jakob Wepfer's publication on the toxicity associated with Cicuta plants. wikipedia.org The name "this compound" was coined by Boehm in 1876 to denote the toxic compound isolated from Cicuta virosa. rsc.orgwikipedia.org Boehm also extracted and named oenanthotoxin, an isomeric toxin found in Oenanthe crocata. rsc.orgwikipedia.org

Further progress in isolating and characterizing this compound was made in the early 20th century. Jacobsen reported the first isolation of pure this compound as a yellowish oil in 1915. wikipedia.orgresearchgate.net However, its precise chemical structure remained unknown until 1953. wikipedia.orgresearchgate.net In 1953, it was determined that this compound has a molecular formula of C₁₇H₂₂O₂ and is an aliphatic, highly unsaturated alcohol featuring two triple bonds conjugated with three double bonds, along with two hydroxyl groups. wikipedia.org The first synthesis of racemic this compound was reported in 1955, and a complete synthesis of the natural (R)-(-)-cicutoxin was reported in 1999. wikipedia.orgresearchgate.net

Botanical Origin and Natural Occurrence of this compound and Related Polyacetylenes

This compound is primarily found in several highly poisonous plant species belonging to the family Apiaceae. wikipedia.orgnih.gov These plants typically inhabit wet or marshy environments. wikipedia.orgncsu.eduwikipedia.orgwikipedia.org

Genus Cicuta Species as Primary Biosynthetic Sources

The genus Cicuta, commonly known as water hemlock, is a significant source of this compound. wikipedia.orgnih.govwikipedia.orgresearchgate.net All four species within the genus Cicuta are reported to contain this compound. wikipedia.org These include Cicuta bulbifera, Cicuta douglasii, Cicuta maculata, and Cicuta virosa. wikipedia.orgwikipedia.orgresearchgate.net Cicuta maculata is widely distributed across North America, while Cicuta virosa is found in northern and central Europe, northern Asia, and northwestern North America. wikipedia.orgwikipedia.orgwikipedia.orgbritannica.com Cicuta douglasii is present in the northwestern part of North America, and Cicuta bulbifera is found throughout Northern North America. wikipedia.orgwikipedia.org

This compound is present in all parts of these Cicuta plants, although the concentration is typically highest in the roots, particularly in the spring. wikipedia.orgncsu.eduwikipedia.orgwikipedia.orgusda.gov Cicuta species also produce other C₁₇ polyacetylenes, such as isothis compound (a geometric isomer of this compound), Virol A, and Virol C. wikipedia.orgresearchgate.netcapes.gov.br

Oenanthe crocata as a Source of this compound Isomers

Oenanthe crocata, known as hemlock water dropwort, is another plant within the Apiaceae family that contains toxic polyacetylenes, including isomers of this compound. wikipedia.orgresearchgate.netjodrugs.comwikipedia.org While Oenanthe crocata is primarily known for containing oenanthotoxin, which is a structural isomer of this compound, it is also a source of related polyacetylenes. rsc.orgwikipedia.orgresearchgate.netjodrugs.comwikipedia.org Oenanthotoxin and this compound are both C₁₇ polyacetylenes with the same molecular formula (C₁₇H₂₂O₂) but differ in the position of a double bond. rsc.orgwikipedia.orgresearchgate.netwikipedia.orgnih.gov Oenanthe crocata also contains compounds such as oenanthetol and oenanthetone. rsc.org

The concentration of oenanthotoxin in Oenanthe crocata can vary depending on the season and geographical location, with the highest concentrations typically found in the roots during late winter and early spring. jodrugs.comwikipedia.org

Classification within Polyacetylene Chemistry

This compound is classified within the chemical class of C₁₇-polyacetylenes. wikipedia.orgresearchgate.net These are aliphatic compounds characterized by the presence of multiple triple bonds (alkynes) and double bonds (alkenes) within a hydrocarbon chain. wikipedia.orgnih.govthieme-connect.com this compound specifically contains polyene, polyyne, and alcohol functional groups. wikipedia.org Its structure includes two triple bonds conjugated with three double bonds, along with two hydroxyl groups. wikipedia.org The absolute configuration of naturally occurring this compound has been determined as (R)-(-)-cicutoxin, with the systematic name (8E,10E,12E,14R)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol. wikipedia.orgnih.govcapes.gov.brwikidata.orgjst.go.jp

This compound is structurally related to other toxic polyacetylenes found in plants, such as oenanthotoxin and carotatoxin. wikipedia.orgwikipedia.orghumboldt.edu Oenanthotoxin is a structural isomer of this compound, differing in the position of a double bond. rsc.orgwikipedia.orgresearchgate.netwikipedia.orgnih.gov

The following table summarizes some of the plants known to contain this compound and related polyacetylenes:

GenusSpeciesPrimary Polyacetylenes Present
CicutaC. bulbiferaThis compound, other C₁₇ polyacetylenes
CicutaC. douglasiiThis compound, other C₁₇ polyacetylenes
CicutaC. maculataThis compound, other C₁₇ polyacetylenes
CicutaC. virosaThis compound, Isothis compound, Virol A, Virol C, other C₁₇ polyacetylenes wikipedia.orgresearchgate.netcapes.gov.br
OenantheO. crocataOenanthotoxin (isomer of this compound), Dihydrooenanthotoxin, Oenanthetol, Oenanthetone rsc.orgwikipedia.orgresearchgate.netjodrugs.comwikipedia.orgnih.gov

Research findings have explored the influence of this compound and related polyacetylenes on neuronal action potentials, suggesting that the presence of two hydroxyl groups separated by a rigid hydrocarbon chain of a specific length is important for their activity. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O2 B1197497 Cicutoxin CAS No. 505-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8E,10E,12E,14R)-heptadeca-8,10,12-trien-4,6-diyne-1,14-diol
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InChI

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1
Source PubChem
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InChI Key

FQVNSJQTSOVRKZ-JNRDBWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC=CC=CC#CC#CCCCO)O
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Isomeric SMILES

CCC[C@H](/C=C/C=C/C=C/C#CC#CCCCO)O
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Molecular Formula

C17H22O2
Record name cicutoxin
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DSSTOX Substance ID

DTXSID30896918
Record name Cicutoxin
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Molecular Weight

258.35 g/mol
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Physical Description

Solid; Turns into yellow oily resin by air and light; [Merck Index]
Record name Cicutoxin
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Solubility

Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether /(-)-form/
Record name CICUTOXIN
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Vapor Pressure

0.00000003 [mmHg]
Record name Cicutoxin
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Color/Form

Prisms from ether + petroleum ether /(-)-form/; crystals from ether + petroleum ether /(+-)-form/

CAS No.

505-75-9
Record name Cicutoxin
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Record name Cicutoxin
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Record name Cicutoxin
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Record name CICUTOXIN
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Record name CICUTOXIN
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Melting Point

54 °C /(-)-form/; 67 °C /(+-)-form/
Record name CICUTOXIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Chemical Characterization and Stereochemical Studies of Cicutoxin

Elucidation of Absolute Stereochemistry

The determination of the three-dimensional arrangement of atoms in a molecule, known as absolute stereochemistry, is crucial for understanding its biological activity and interactions. For cicutoxin, this has been a key area of research.

Chiral Configuration of (R)-(-)-Cicutoxin

The naturally occurring form of this compound has been definitively assigned the (R)-(-) configuration. wikipedia.orgnih.gov Its systematic name is (8E,10E,12E,14R)-heptadeca-8,10,12-triene-4,6-diyne-1,14-diol. wikipedia.org This designation indicates the specific spatial arrangement of substituents around the chiral center at carbon 14. The (R) configuration is determined by applying the Cahn-Ingold-Prelog priority rules to the groups attached to the chiral carbon and observing the direction of decreasing priority. uou.ac.inlibretexts.org The levorotatory nature, denoted by (-), refers to its effect on plane-polarized light.

Comparative Stereochemical Analysis with Related Polyacetylenic Alcohols (e.g., Virols A, B, C; Isothis compound)

This compound is often found alongside other related C17-polyacetylenic alcohols in Cicuta species, including isothis compound and virols A, B, and C. researchgate.netnih.govresearchgate.net Comparative stereochemical studies have been conducted to understand the subtle differences in their structures and how these relate to their biological activities.

Studies have determined the absolute stereostructures of these related compounds. For instance, virol A has been determined to have an (S) absolute stereochemistry. jst.go.jp Isothis compound is described as a geometric isomer of this compound, while oenanthotoxin is a structural isomer. wikipedia.org The absolute configuration at C-14 of this compound was established as R using methods like the CD exciton (B1674681) chirality method and confirmed by the Mosher method. nih.govacs.org These comparative analyses highlight the structural diversity within this class of natural products and provide insights into how minor changes in stereochemistry can influence their properties.

Structural Isomerism and Conjugation Systems

This compound's structure is characterized by a complex system of conjugated double and triple bonds, which are fundamental to its chemical reactivity and biological effects.

Significance of Polyene and Polyyne Functional Groups for Biological Activity

The presence of conjugated polyene ( alternating double bonds) and polyyne (alternating triple bonds) functional groups is a defining feature of this compound's structure and is critical for its biological activity. wikipedia.orgnih.govwikidata.orgnih.gov This extended pi-electron system contributes to the molecule's rigidity and influences its electronic properties. Research indicates that the length and geometry of this pi-bond conjugation system are important for the acute toxicity of this compound and its derivatives. researchgate.netnih.gov The conjugated system is considered essential for toxicity, with truncation or saturation leading to a loss of activity.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound, SAR studies have focused on identifying the key structural features responsible for its potent neurotoxicity.

Studies have investigated the effects of modifying the functional groups and the conjugated system of this compound and its derivatives. Acetylation or methylation of the hydroxyl groups has been shown to reduce cytotoxicity, suggesting the importance of these free hydroxyl groups for receptor binding. The length and geometry of the pi-bond conjugation system are also critical for activity. researchgate.netnih.gov

Research using radioligand binding assays with a noncompetitive GABA antagonist, [(3)H]EBOB, has shown a correlation between the potency of this compound derivatives in inhibiting binding to GABA-gated Cl⁻ channels and their acute toxicity. researchgate.netnih.gov This indicates that the ability to bind to these channels plays a significant role in the compounds' toxicity. researchgate.netnih.gov The (R)- configuration at C-14 in this compound has also been shown to be more potent in GABAᴀ inhibition compared to the (S)-enantiomer.

SAR studies on related polyacetylenic oxylipins have also suggested that a terminal double bond might be important for cytotoxicity, potentially by increasing reactivity or facilitating metabolic transformation. mdpi.com

Data from SAR studies can be summarized as follows:

Structural FeatureEffect on Activity (Toxicity/GABA Inhibition)References
(R)- configuration at C-14More potent than (S)-enantiomer
Free Hydroxyl GroupsImportant for receptor binding; modification reduces activity
Conjugated Polyene/Polyyne SystemEssential for toxicity; length and geometry are important researchgate.netnih.gov
Terminal Double Bond (in related compounds)May be important for cytotoxicity mdpi.com

These studies collectively highlight the critical role of the absolute stereochemistry at C-14, the presence of free hydroxyl groups, and the characteristics of the conjugated system in determining the biological activity and toxicity of this compound and its related polyacetylenes.

Influence of Conjugated System Length and Geometry on Receptor Interactions

This compound possesses a significant pi-bond conjugation system consisting of three double bonds and two triple bonds within its 17-carbon chain wikipedia.orgresearchgate.netnih.gov. This conjugated system is essential for its toxicity; studies have shown that truncation or saturation of this system abolishes activity . The extent and geometry of this conjugated system play a critical role in the interaction of this compound with its target receptors, particularly the GABA-gated Cl⁻ channels in the brain cortex nih.govresearchgate.netresearchgate.netresearchgate.net.

Research investigating the structure-activity relationships of this compound derivatives has highlighted the importance of the length and geometry of the pi-bond conjugation for acute toxicity researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. The potency in inhibiting the binding of noncompetitive GABA antagonists, such as [(3)H]EBOB, to GABA receptors correlates with the acute toxicity, indicating that the ability to bind to these channels is significantly influenced by the conjugated system researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. While the precise details of how the conjugated system's length and geometry influence binding affinity and efficacy at the GABA receptor are still areas of research, it is understood that this extended system of delocalized electrons contributes to the molecule's ability to interact with specific sites within the receptor complex wikipedia.orglibretexts.org.

Comparative studies with related polyacetylenes, such as oenanthotoxin, which is isomeric with this compound but has a slightly different placement of a double bond, suggest that even subtle variations in the conjugated system can impact receptor affinity acs.org. For instance, oenanthotoxin's methyl branch is reported to reduce GABA receptor affinity compared to this compound . Furthermore, studies on dihydrooenanthotoxin (12,13-dihydrothis compound) suggest that the conjugated system required for activity might be shorter than initially thought, potentially encompassing four unsaturations rather than five acs.org.

Role of Hydroxyl Groups in Molecular Recognition and Activity

This compound contains two hydroxyl groups: a terminal hydroxyl group and an allylic hydroxyl group at the C-14 position researchgate.netnih.gov. These hydroxyl groups are critical for this compound's molecular recognition and biological activity nih.govresearchgate.netresearchgate.netresearchgate.netrsc.org.

Studies involving chemical modifications of this compound have demonstrated the significance of these hydroxyl functionalities. Acetylation or methylation of either the terminal or allylic hydroxyl group substantially reduces cytotoxicity, by more than 50% . This finding confirms their direct involvement in receptor binding interactions . The hydroxyl groups are believed to participate in key interactions, such as hydrogen bonding, with residues within the binding site of the GABA receptor mdpi.com.

The stereochemistry at the chiral center bearing the allylic hydroxyl group (C-14) is also important for activity. The naturally occurring (R)-(-)-cicutoxin enantiomer has been shown to be more potent in GABA inhibition compared to the (S)-enantiomer . This stereospecificity underscores the precise spatial requirements for effective binding to the receptor site, highlighting the crucial role of the allylic hydroxyl group's configuration rsc.org.

Research suggests that both hydroxyl groups are mandatory for the inhibitory effect on GABA receptors, supporting the idea that their presence and position are essential for the compound's toxicity rsc.org. The interaction of these hydroxyl groups with specific amino acid residues within the receptor likely contributes to the stable binding of this compound, leading to its antagonistic effects on chloride channels mdpi.com.

Table 1: Key Structural Features of this compound and their Role in Activity

Structural FeatureDescriptionRole in Activity
Conjugated SystemSystem of alternating double and triple bonds (polyene-diyne)Essential for toxicity; influences receptor binding affinity and efficacy. Truncation or saturation abolishes activity. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Terminal Hydroxyl Group-OH group at the end of the carbon chainCritical for molecular recognition and receptor binding. Acetylation or methylation reduces cytotoxicity. rsc.org
Allylic Hydroxyl Group-OH group at the C-14 position, adjacent to a double bondCritical for molecular recognition and receptor binding. Acetylation or methylation reduces cytotoxicity. rsc.org
Stereochemistry at C-14(R) configuration in the naturally occurring formInfluences potency in GABA inhibition. (R)-enantiomer is more potent than the (S)-enantiomer. rsc.org

Table 2: Effect of Hydroxyl Group Modification on this compound Cytotoxicity

CompoundModificationEffect on Cytotoxicity (vs this compound)Source
This compoundNone100%
This compound DerivativeAcetylation of Hydroxyl GroupReduced by >50%
This compound DerivativeMethylation of Hydroxyl GroupReduced by >50%

Academic Synthesis and Chemical Derivatization of Cicutoxin

Early Racemic Total Synthesis Methodologies

The initial laboratory efforts towards synthesizing cicutoxin focused on achieving the racemic mixture.

Asymmetric Total Synthesis of Natural this compound

Achieving the synthesis of the naturally occurring enantiomer, (R)-(−)-cicutoxin, requires stereoselective approaches to control the absolute configuration, particularly at the C14 position.

Stereoselective Synthetic Routes

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. For this compound, this involves ensuring the correct (R) configuration at the C14 stereocenter. Approaches to asymmetric synthesis of polyacetylenes, including this compound, have often utilized chiral building blocks and stereoselective reactions. researchgate.netthieme-connect.com For instance, one approach to the asymmetric synthesis of a related polyacetylenic alcohol, virol A, involved the use of an enantiopure alcohol as an early-stage building block. rsc.orgresearchgate.net

Key Coupling Reactions and Strategies (e.g., Sonogashira Coupling, Palladium-Catalyzed Cross Coupling, Stille Cross-Coupling, Electrocyclic Cyclobutene (B1205218) Ring Opening)

Modern synthetic strategies for constructing the highly unsaturated backbone of this compound and similar polyacetylenes frequently employ transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction, a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides/pseudohalides, has been a key tool in assembling the polyyne and enyne units found in this compound. wikipedia.orgresearchgate.netcore.ac.uk One reported synthesis of (R)-(−)-cicutoxin utilized Sonogashira coupling of 1,4-diiodo-1,3-butadiene with two different acetylene (B1199291) fragments to construct the 17-carbon framework. wikipedia.orgresearchgate.net

Palladium-Catalyzed Cross Coupling: Beyond Sonogashira coupling, other palladium-catalyzed cross-coupling reactions have been extensively used in the synthesis of polyene natural products. rsc.orgresearchgate.netresearchgate.net These methods allow for the formation of carbon-carbon bonds with control over the configuration of resulting double bonds. researchgate.net

Stille Cross-Coupling: This palladium-catalyzed reaction between organostannanes and sp²-hybridized organic halides or pseudohalides has also been applied to the synthesis of this compound. rsc.orgresearchgate.net An elegant approach reported in 2011 utilized Stille cross-coupling of an advanced stannane (B1208499) intermediate. rsc.orgresearchgate.net

Electrocyclic Cyclobutene Ring Opening: This pericyclic reaction has emerged as a strategy for generating stereodefined diene frameworks, which are components of polyene natural products like this compound. rsc.orgresearchgate.netresearchgate.netacs.orgunivie.ac.at A concise synthesis of water hemlock toxins, including this compound, has been reported using a domino cuprate (B13416276) addition/4π-electrocyclic ring opening of a stereodefined cyclobutene intermediate to construct the unsaturated backbone. rsc.orgresearchgate.net This approach contrasts with classical methods relying on iterative cross-coupling of smaller building blocks. rsc.orgresearchgate.net

Convergent and Linear Synthetic Approaches

Synthetic strategies for complex molecules like this compound can be broadly categorized as linear or convergent.

Preparation of this compound Analogs and Derivatives for Mechanistic Studies

The chemical instability of this compound has posed challenges in fully elucidating its mechanism of action. wikipedia.org To overcome this, researchers have synthesized analogs and derivatives of this compound. researchgate.netthieme-connect.comacs.org These modified compounds, which may possess improved stability or altered structural features, are valuable tools for investigating the interaction of this compound with biological targets, such as GABA receptors. rsc.orgresearchgate.netthieme-connect.comacs.org Studies involving the synthesis and evaluation of this compound derivatives can provide insights into the structure-activity relationships of these potent compounds. rsc.orgresearchgate.netthieme-connect.com For example, various derivatives have been synthesized through modifications such as acetylation, methylation, and oxidation of this compound. researchgate.net

Molecular Mechanisms of Cicutoxin Action

Gamma-Aminobutyric Acid (GABA) Receptor Antagonism

Cicutoxin is well-established as a potent antagonist of gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). wikipedia.orgnih.govosu.edumedscape.comnih.govresearchgate.netresearchgate.netnih.gov GABA is the principal inhibitory neurotransmitter in the vertebrate brain, and its binding to GABAA receptors typically results in inhibitory effects on neuronal activity. sciresjournals.com this compound's antagonistic action disrupts this crucial inhibitory signaling pathway.

Non-Competitive Inhibition of GABAA Receptors

This compound acts as a non-competitive antagonist at GABAA receptors. wikipedia.orgnih.govosu.edumedscape.comnih.govresearchgate.netresearchgate.netnih.gov This means that this compound does not compete with GABA for the same binding site but rather binds to a different site on the receptor complex, thereby altering the receptor's conformation and function. While the evidence for noncompetitive antagonism by C17-polyacetylenes like this compound at GABAA receptors has been noted as limited in some contexts, multiple studies support this mechanism. researchgate.netnih.govresearchgate.net

Binding Site Characterization within the GABAA Receptor Complex

This compound binds to the GABAA receptor complex. wikipedia.orgnih.govresearchgate.netnih.govsciresjournals.comwikiwand.comrsc.orgucl.ac.uk While the precise binding site has been a subject of research, one source indicates binding to the beta domain of the GABAA receptor. wikipedia.org this compound is considered to bind to allosteric sites on the GABAA receptor, distinct from the GABA binding site. wikiwand.com Studies suggest that the ability to donate a hydrogen bond might be important for the interaction of this compound with the GABAA receptor complex. rsc.org The picrotoxin (B1677862) binding site, known to interact with other non-competitive antagonists, is also associated with the GABAA receptor complex and is relevant in the context of understanding where non-competitive blockers like this compound may act. researchgate.net

Modulation of Chloride Channel Flux and Neuronal Depolarization

The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, facilitates the influx of chloride ions into the neuron. wikipedia.orgosu.edu This influx of negatively charged chloride ions typically leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. osu.edu this compound's antagonism of the GABAA receptor involves blocking the associated chloride channel. wikipedia.orgmedscape.com By preventing the flow of chloride ions across the membrane, this compound inhibits the normal hyperpolarization induced by GABA. osu.edu This disruption results in a sustained depolarization of the neuronal membrane. wikipedia.org Research using a rat model specifically demonstrated that this compound acts as an antagonist of GABA-mediated chloride channels. medscape.com

Role in Cellular Excitability and Signal Propagation

The constant depolarization of neurons caused by this compound's blockade of chloride channels leads to increased cellular excitability. wikipedia.org This heightened state of excitation manifests as hyperactivity in affected cells. wikipedia.org Normally, GABAergic signaling provides inhibition that helps regulate neuronal firing and prevent excessive activity. By blocking this inhibition, this compound effectively disinhibits neuronal depolarization, promoting uncontrolled signal propagation within the nervous system. researchgate.net This uncontrolled and excessive neuronal firing is the underlying cause of the severe symptoms associated with this compound poisoning, such as tremors and violent seizures. wikipedia.orgosu.edunih.govresearchgate.net Furthermore, studies suggest that this compound may increase the duration of neuronal repolarization in a dose-dependent manner, which could further contribute to increased excitatory activity. wikipedia.org

Ion Channel Modulation Beyond GABAA Receptors

Potassium Channel Blockade in T-Lymphocytes

Beyond its effects in the central nervous system, this compound has been shown to block potassium channels in T lymphocytes. wikipedia.orgnih.govresearchgate.netnih.gov This effect has been investigated using techniques such as patch clamping. nih.govresearchgate.netnih.gov Studies have demonstrated that this compound produces a dose-dependent and completely reversible block of potassium currents in activated T lymphocytes. nih.govresearchgate.netnih.gov

Detailed research findings on this effect include:

ParameterValueMethod/ContextSource
EC50 for K+ current block in T lymphocytes1.8 x 10⁻⁵ mol/lPatch clamp, activated T cells nih.govresearchgate.netnih.gov
Maximum K+ current block in T lymphocytes71% at 7 x 10⁻⁵ mol/lPatch clamp, activated T cells nih.govresearchgate.netnih.gov

The blockade of potassium channels in T lymphocytes by this compound has been linked to an inhibition of T lymphocyte proliferation. wikipedia.orgnih.govresearchgate.netnih.gov This inhibitory effect on proliferation is dependent on the potassium channel blockade. researchgate.netnih.gov

Investigation of Potassium Channel Effects in Neuronal Systems

This compound has been identified as a potent blocker of potassium channels. While extensively studied in T lymphocytes, research also suggests a similar action on potassium channels in neurons, which could contribute to its central nervous system effects. nih.govwikipedia.org Studies using patch clamp techniques on activated T lymphocytes have demonstrated that this compound produces a dose-dependent and reversible block of potassium currents. nih.govresearchgate.net An effective concentration (EC50) of 1.8 × 10-5 mol/l has been reported for this block in T lymphocytes, with a maximum block of 71% achieved at a concentration of 7 × 10-5 mol/l. nih.govnih.govresearchgate.net

Data on this compound's Effect on Potassium Currents in Activated T Lymphocytes:

This compound Concentration (mol/l)Effect on K⁺ CurrentsMaximum Block (%)EC50 (mol/l)
5 x 10⁻⁶ to 7 x 10⁻⁵Dose-dependent block71 (at 7 x 10⁻⁵)1.8 x 10⁻⁵

A similar effect on potassium channels in neurons is hypothesized to contribute to the neurotoxic effects observed with this compound poisoning. nih.govwikipedia.org Furthermore, in contrast to other polyacetylenes, this compound has been shown to increase the duration of repolarization in giant cells of snail parietal ganglion up to sixfold at 100 μmol/L. wikipedia.orgdokumen.pub This prolonged action potential duration may lead to increased excitatory activity. dokumen.pub

Potential Interactions with Sodium Channels

The exact cause of seizures induced by this compound is not entirely clear, but potential mechanisms include effects on sodium channels. nih.gov While the primary focus of research has been on GABA receptor antagonism and potassium channel block, some evidence suggests possible interactions with sodium channels, depending on the specific neuronal preparation studied. dokumen.pub Early studies involving oenanthotoxin, a related polyacetylene, indicated a reversible blockade of Na⁺ and/or K⁺ currents, mainly acting on closed channels. dokumen.pub The outward current was notably affected in these studies. dokumen.pub However, the direct and specific interactions of this compound with neuronal sodium channels require further detailed investigation.

Cellular and Subcellular Effects of this compound

Impact on Lymphocyte Proliferation Mechanisms

This compound significantly affects T lymphocyte proliferation. Research indicates that it inhibits potassium currents in activated T lymphocytes, and this property has implications for understanding immune responses. Studies have shown that this compound can reduce ³H-thymidine incorporation in T lymphocytes in a dose-dependent manner at noncytotoxic concentrations. nih.govnih.govresearchgate.net This inhibition of potassium channel-dependent proliferation affects both naive and memory T lymphocytes. nih.govresearchgate.net

Data on this compound's Effect on ³H-thymidine Incorporation in T Lymphocytes:

This compound Concentration (mol/l)Effect on ³H-thymidine Incorporation
10⁻⁷ to 5 x 10⁻⁵Dose-dependent reduction

This effect on lymphocyte proliferation has led to investigations into this compound's potential as an anti-leukemia agent. wikipedia.org

Perturbations of Neuronal Repolarization Dynamics

Studies suggest that this compound increases the duration of neuronal repolarization in a dose-dependent manner. wikipedia.org At a concentration of 100 μmol/L, the toxin could increase the duration of repolarization up to sixfold. wikipedia.org This prolonged repolarization can lead to prolonged action potentials, potentially causing higher excitatory activity in neurons. wikipedia.org This perturbation of neuronal repolarization dynamics is believed to contribute to the observed neurological symptoms, such as seizures. wikipedia.org

Evidence for Central Cholinergic Stimulation

This compound is considered a cholinergic poison and is thought to produce toxicity by central cholinergic stimulation. nih.govhaz-map.comuobasrah.edu.iq While its primary and well-established mechanism involves antagonism of GABA receptors, leading to neuronal hyperactivity and seizures, the contribution of central cholinergic stimulation is also noted as a potential factor in the cause of seizures. nih.govwikipedia.orgosu.edu This suggests a possible interplay between GABAergic and cholinergic systems in mediating this compound's neurotoxic effects.

Comparative Mechanistic Studies with Other Neuroactive Polyacetylenes

This compound belongs to the class of C₁₇-polyacetylenes, which includes other neuroactive compounds found in plants of the Apiaceae family, such as oenanthotoxin. wikipedia.orgresearchgate.netresearchgate.net These compounds share similar structural features, containing polyene and polyyne functional groups. wikipedia.org Comparative studies with related polyacetylenes have provided insights into the structural requirements for their neuroactivity. For instance, oenanthotoxin and dihydrooenanthotoxin have also shown strong inhibitory effects on GABA(A) receptors. researchgate.netnih.gov A follow-up study on oenanthotoxin's mechanism found it to allosterically modulate GABA-binding while simultaneously non-competitively blocking the ion channel, nearly abolishing receptor desensitization. researchgate.net

While both this compound and oenanthotoxin are GABA receptor antagonists, there can be differences in their specific effects on ion channels depending on the neuronal preparation. dokumen.pub For example, in contrast to some other polyacetylenes of the family, this compound uniquely causes a significant increase in the duration of repolarization in certain neuronal cells. dokumen.pub These comparative studies highlight the structure-activity relationships within the neuroactive polyacetylenes and help to elucidate the specific mechanisms underlying this compound's distinct toxicological profile.

Biosynthesis and Phytochemical Pathways of Cicutoxin

Precursor Identification in Plant Metabolism (e.g., Fatty Acid Derivatives)

Polyacetylenes, including cicutoxin, are a diverse class of natural products predominantly derived from fatty acids researchgate.netmdpi.com. Research suggests that long-chain fatty acids are necessary for the initial stages of polyacetylene biosynthesis nih.gov. Radiochemical tracer studies have supported the involvement of C16 and C18 fatty acids as precursors, with acetylenic groups being formed through modifications of these fatty acids nih.gov. Specifically, studies have indicated that C18-crepenynic acid serves as a primary monoacetylenic precursor in the Asteraceae family, which is related to the Apiaceae family where Cicuta belongs mdpi.com. The biosynthesis proceeds through increasing desaturation at the distal part of the molecule mdpi.com. While direct studies specifically on this compound precursors are limited in the provided results, the broader context of polyacetylene biosynthesis in related plant families strongly points to fatty acid derivatives as the foundational building blocks researchgate.netmdpi.comnih.gov.

Enzymatic Steps and Proposed Biosynthetic Routes

The formation of acetylenic bonds in terrestrial plants is primarily attributed to desaturase and acetylenase activities mdpi.com. These enzymatic transformations lead to compounds with multiple conjugated triple bonds mdpi.com. In the context of fatty acid-derived polyacetylenes, the main biosynthetic sequence involves desaturation steps starting from precursors like crepenynic acid mdpi.com. While the specific enzymatic cascade leading directly to this compound is not fully elucidated in the search results, the general pathway for polyacetylenes involves a series of desaturation and possibly other modification reactions of fatty acid chains mdpi.comnih.gov. Hypothetical condensation reactions of long-chain fatty acid precursors have also been suggested for the formation of certain polyacetylenes nih.gov.

Genetic and Molecular Basis of this compound Production

Information on the specific genes and molecular mechanisms underlying this compound production in Cicuta species is limited in the provided search results. However, research into the genetics of acetylenic bond formation in other terrestrial plants has identified desaturase genes as being involved nih.gov. For instance, studies in Crepis species have cloned gene fragments similar to plant membrane-bound desaturases that are capable of forming unusual fatty acids from oleate (B1233923) nih.gov. The ability to synthesize polyacetylenes is linked to the presence of specific enzymatic systems, and variations in these genes or their expression could influence the type and quantity of polyacetylenes produced, including this compound mdpi.comnih.gov. Chromosomal variations have also been noted in Cicuta species, with taxa having larger chromosomes potentially producing significantly more this compound oregonflora.orgnwwildflowers.com.

Variation in this compound Concentration Across Plant Parts and Phenological Stages

This compound concentration varies significantly across different parts of the Cicuta plant and throughout its phenological stages researchgate.netmdpi.comusda.govnmsu.edu.

Tuber, Seed, and Stem Accumulation Patterns

The tubers of Cicuta species consistently contain the highest concentrations of this compound and total C17 polyacetylenes wikipedia.orgresearchgate.netusda.govoregonstate.eduresearchgate.netusu.edu. Green seeds have been reported to contain the second highest concentrations of total C17 polyacetylenes researchgate.netresearchgate.net. While this compound is present in leaves and stems, it is generally found in lower concentrations compared to tubers and immature seeds usda.govnmsu.eduoregonstate.edu. This compound and total C17 polyacetylene concentrations in tubers increase until the green seed stage and then decrease as the seeds mature and the plant senesces researchgate.netresearchgate.netresearchgate.net. Concentrations of secondary compounds, including this compound, in stems may be higher in earlier developmental stages researchgate.netresearchgate.netresearchgate.net.

Below is a table summarizing the relative this compound concentration in different plant parts based on the search results:

Plant PartRelative this compound Concentration
TubersHighest
Green SeedsSecond Highest
Stems & LeavesLower

Influence of Geographical and Environmental Factors on this compound Levels

The concentration of this compound in Cicuta plants can be influenced by geographical location and environmental conditions wikipedia.orgresearchgate.netnmsu.eduvetlexicon.comnih.gov. Research has shown that this compound and total C17 polyacetylene concentrations vary among different collection locations researchgate.netresearchgate.netx-mol.com. Factors such as temperature, precipitation, soil composition, and altitude can play a role in plant growth and toxin production wikipedia.orgnmsu.edunih.gov. While specific data on how each environmental factor quantitatively affects this compound levels is not extensively detailed in the provided results, it is recognized that these external influences contribute to the observed variation in toxicity wikipedia.orgnmsu.edunih.gov. Climatic stress, such as drought or freezing, can sometimes increase the toxicity of plants nmsu.edu.

Advanced Analytical Methodologies for Cicutoxin Research

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods play a vital role in determining the chemical structure and spatial arrangement of cicutoxin. These techniques provide detailed information about the functional groups, bonding patterns, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the carbon-hydrogen framework and the functional groups present. Both 1H and 13C NMR spectroscopy are employed. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are particularly useful for establishing connectivities between atoms and confirming structural assignments. acs.orgcapes.gov.br For instance, HMBC experiments optimized for specific coupling constants (e.g., 7 Hz or 9 Hz) can reveal two- and three-bond 1H−13C connectivities, aiding in the complete assignment of NMR resonances.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which helps in confirming its structure. Techniques such as Electron Ionization Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESIMS) are applied. Low- and high-resolution MS provide accurate mass measurements, which are essential for determining the elemental composition (e.g., C17H22O2). wikipedia.org LC-MS/MS is considered a gold standard for the detection and quantification of this compound in complex matrices due to its sensitivity and specificity. mdpi.com This hyphenated technique combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. mdpi.commdpi.com

Circular Dichroism (CD) and Exciton (B1674681) Chirality Methods for Absolute Configuration

Determining the absolute configuration of chiral centers in this compound is critical for understanding its biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose, particularly when applied to molecules with suitable chromophores. mtoz-biolabs.comnih.gov The exciton chirality method, a specific application of CD spectroscopy, is particularly effective for determining the absolute configuration of vicinal chromophores. acs.orgcapes.gov.brnih.govresearchgate.net For this compound, the absolute configuration at C-14 has been established as R using the CD exciton chirality method applied to its p-methoxybenzoate derivative. acs.orgnih.gov This method takes advantage of the allylic nature of the stereogenic center at C-14. acs.orgnih.gov Comparison of experimental CD spectra with theoretical calculations or with spectra of compounds with known configurations is fundamental to this approach. mtoz-biolabs.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. vscht.czlibretexts.org While specific detailed FT-IR data for this compound were not extensively available in the provided context, IR spectroscopy generally helps confirm the presence of functional groups such as hydroxyl (O-H) and carbon-carbon multiple bonds (alkenes and alkynes) which are known to be present in this compound's structure. wikipedia.orglibretexts.orgorgchemboulder.com For example, O-H stretches typically appear in the 3200-3600 cm-1 range, while C≡C stretches are expected around 2100-2260 cm-1 and C=C stretches in the 1620-1680 cm-1 range. libretexts.org

Chromatographic Separations in Academic Studies

Chromatographic techniques are indispensable for the isolation and purification of this compound from plant extracts, as well as for assessing its purity and analyzing it in various samples.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

HPLC is a widely used technique for separating and purifying this compound from complex mixtures obtained from plant materials. nih.govmdpi.com It allows for the isolation of pure this compound and related polyacetylene compounds. nih.gov Different stationary phases (e.g., silica (B1680970) gel or C18) and mobile phase systems (e.g., mixtures of n-hexane and ethyl acetate, or methanol (B129727) and water) are employed depending on the specific separation requirements. nih.govmdpi.comresearchgate.net Preparative HPLC is often necessary to obtain sufficient quantities of pure this compound for detailed spectroscopic analysis. Analytical HPLC is used to assess the purity of isolated this compound and to quantify its presence in various samples, sometimes coupled with detectors such as photodiode array (PDA) for UV-Vis detection based on the compound's characteristic absorption due to its conjugated system. researchgate.netresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS) is considered the gold standard for this compound quantification due to its high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for metabolite profiling due to its high sensitivity, resolution, and reproducibility mdpi.com. It is considerably more sensitive than Nuclear Magnetic Resonance (NMR) and more robust than Liquid Chromatography-Mass Spectrometry (LC-MS) for certain applications nih.gov. GC-MS involves the separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase in a gas chromatography column, followed by their detection and identification based on their mass-to-charge ratio in a mass spectrometer mdpi.comnih.gov.

In the context of this compound research, GC-MS can be applied to identify this compound and potentially its metabolites in biological samples or plant extracts. Metabolite profiling using GC-MS involves steps from collecting and handling plant material to derivatization procedures, instrumentation settings, and evaluating the resultant chromatograms nih.gov. This technique facilitates the routine determination of the relative levels of numerous analytes nih.gov. While the provided search results discuss GC-MS for general metabolite profiling in plants and other contexts mdpi.comresearchgate.net, and mention this compound and related polyacetylenes in the context of chromatography-mass spectrometry dntb.gov.ua, specific detailed findings on this compound metabolite profiling solely by GC-MS were not extensively detailed within the provided snippets. However, the principle of GC-MS for identifying compounds in complex mixtures makes it a relevant tool for such studies .

Thin-Layer Chromatography (TLC) in Phytochemical Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely used technique for the preliminary separation and phytochemical screening of compounds in plant extracts sryahwapublications.comphytopharmajournal.com. TLC involves spotting a small amount of the sample onto a thin layer of stationary phase (usually silica gel) coated on a plate, and then developing the plate in a mobile phase (solvent system) phytopharmajournal.com. Compounds separate based on their differential partitioning between the stationary and mobile phases, visualized as spots at different retention factors (Rf values) phytopharmajournal.com.

TLC is valuable in phytochemical screening to get a probable foundation for further structural elucidation and to determine suitable solvent systems for the isolation of compounds like this compound from crude plant extracts sryahwapublications.com. Phytochemical screening using TLC can reveal the presence of various classes of compounds, and different solvent systems can be optimized for the separation of specific metabolites phytopharmajournal.com. While the provided results highlight the use of TLC in general phytochemical screening of various plants sryahwapublications.comphytopharmajournal.comresearchgate.net, and mention preliminary phytochemical studies in the context of this compound unlp.edu.ar, specific detailed applications of TLC solely for the screening or analysis of this compound within the provided snippets were not extensively described. However, its role in initial separation and profiling of plant constituents makes it a relevant preliminary technique in this compound research originating from plant sources.

In Vitro and Ex Vivo Electrophysiological Research

Electrophysiological techniques are essential for studying the effects of this compound on ion channels and receptors, particularly its interaction with GABA receptors. These methods allow for the measurement of electrical currents and membrane potentials in cells, providing insights into the functional consequences of this compound binding.

Patch-Clamp Techniques for Ion Channel Current Analysis

Patch-clamp is a versatile electrophysiological technique used to measure ion channel currents in various cell types, including neurons and lymphocytes researchgate.netnih.govnih.gov. It involves forming a tight seal (gigaseal) between a glass microelectrode and the cell membrane, allowing for the recording of currents through single ion channels or the entire cell membrane researchgate.netresearchgate.net. Different configurations of patch-clamp (e.g., whole-cell, outside-out, inside-out) provide different levels of access and control over the membrane and intracellular environment researchgate.net.

This compound has been investigated using patch-clamp techniques to understand its effects on ion channels. Studies have shown that this compound can act as a potassium channel blocker in activated T lymphocytes, producing a dose-dependent and reversible block of K⁺ currents nih.govcapes.gov.br. The effective concentration (EC₅₀) for this block was reported as 1.8 × 10⁻⁵ mol/l, with a maximum block of 71% achieved at 7 × 10⁻⁵ mol/l nih.govcapes.gov.br. Patch-clamp electrophysiology on recombinant GABA receptors expressed in cell lines like HEK293 cells is also suggested to assess the antagonistic effects of compounds like this compound .

Two-Electrode Voltage Clamp Electrophysiology in Oocyte Expression Systems

Two-electrode voltage clamp (TEVC) is a conventional electrophysiological technique particularly suitable for studying ion channels and receptors expressed in large cells, such as Xenopus oocytes researchgate.netnih.govmoleculardevices.com. TEVC utilizes two intracellular microelectrodes: one to measure the membrane potential and the other to inject current to maintain the membrane potential at a desired level (voltage clamp) while recording the resulting current flow through the membrane researchgate.netmoleculardevices.com. This technique is often used in combination with exogenous mRNA expression to study recombinant receptors composed of different subunits researchgate.netnih.gov.

Xenopus oocytes are a convenient expression system for studying recombinant GABA receptors researchgate.net. TEVC allows researchers to investigate the stimulation or inhibition of chloride currents mediated by GABA receptors when exposed to compounds like this compound nih.gov. By expressing specific combinations of GABA receptor subunits in oocytes, researchers can analyze the effects of this compound on different receptor isoforms. While the provided snippets describe the TEVC technique and its use with oocytes for studying ion channels and GABA receptors researchgate.netnih.govmoleculardevices.comnih.gov, specific detailed findings on this compound's effects on recombinant GABA receptors using TEVC in oocytes were not explicitly detailed within these results, although the methodology is highly relevant for such studies.

Receptor Binding Assays and Ligand-Based Studies

Receptor binding assays are in vitro techniques used to study the interaction of a compound with a specific receptor. These assays can provide information about the binding affinity, potency, and mechanism of interaction (e.g., competitive or non-competitive) nih.gov.

Radioligand Binding with Labeled GABA Antagonists

Radioligand binding assays are a common type of receptor binding assay where a radioactive ligand is used to label the receptor nih.gov. The ability of an unlabeled compound to displace the binding of the radioligand is then measured to determine its affinity for the receptor nih.gov. This technique is frequently used to study compounds that interact with GABA receptors nih.govresearchgate.net.

This compound is known to act as a noncompetitive GABA antagonist in the central nervous system, binding to the beta domain of the GABAᴀ receptor wikipedia.org. This binding prevents the activation of the receptor by GABA and blocks the chloride channel, leading to neuronal depolarization wikipedia.org. Radioligand binding studies have been conducted using labeled non-competitive GABA antagonists to investigate the binding of this compound and its derivatives to GABA-gated Cl⁻ channels in rat brain cortex nih.gov. For instance, a radioligand binding study using [³H]EBOB, a preferred non-competitive antagonist radioligand for the GABAᴀ receptor researchgate.net, resulted in IC₅₀ values for this compound and its isomers, indicating their potency in inhibiting the binding of the radioligand nih.gov. The potency in inhibiting the binding of [³H]EBOB was found to be correlated with the acute toxicity of this compound derivatives, suggesting that binding to these channels plays a significant role in their toxicity nih.gov. Other labeled GABA antagonists like [³H]-SR95531 (Gabazine) can also be used in radioligand assays to study compounds interacting with the GABA site of the GABAᴀ receptor researchgate.net.

Molecular Docking and Computational Chemistry Approaches

Molecular docking and computational chemistry approaches are valuable tools in understanding the potential interactions of small molecules like this compound with biological targets at an atomic level. These in silico methods complement experimental studies by providing insights into binding modes, affinities, and the molecular basis of activity.

Studies have utilized molecular docking simulations to predict the binding sites of this compound. For instance, molecular docking can be paired with experimental techniques like patch-clamp electrophysiology to assess the antagonistic effects of compounds on receptors, such as GABAA receptors, and to predict their binding sites . Validation of these predicted binding sites can be performed using experimental methods like CRISPR-Cas9 knockout models of specific receptor subunits .

This compound is known to interact with the GABAA receptor, acting as a noncompetitive antagonist wikipedia.org. Computational studies, including molecular dynamics (MD) simulations and binding energy calculations, have been employed to investigate the interaction mechanisms of polyacetylene compounds, a class that includes this compound, with various protein targets mdpi.com. MD simulations are used to calculate binding energies and assess the stability of ligand structures within predicted binding sites mdpi.com. The Linear Interpolation of Energy (LIE) method is one approach used to compute absolute binding free energy from MD simulations, considering electrostatic and van der Waals interactions between the ligand and its environment in both bound and unbound states mdpi.com.

While direct detailed findings specifically on this compound's interaction with targets like the GABAA receptor derived solely from extensive computational studies were not extensively detailed in the search results, related studies on other polyacetylene compounds and other targets provide a framework for the types of computational analyses applicable to this compound. For example, in silico studies on C14-polyacetylene compounds interacting with the rat TRPA1 receptor utilized molecular dynamics, molecular docking, binding free energy calculations, and quantum mechanics/molecular mechanics (QM/MM) methods to elucidate binding modes mdpi.com. These studies identified potential binding sites and analyzed interaction residues, suggesting that the arrangement of double and triple bonds can be vital for regulating bioactivity mdpi.com. Analysis of weak interactions, such as hydrogen bonds and van der Waals forces, further enhances the understanding of ligand-receptor interactions in such computational analyses mdpi.com.

Molecular docking studies have also been applied in broader screenings of natural compounds against various protein targets, including those involved in diseases like cancer and diabetes iabcd.org.inresearchgate.net. In one study, this compound was included in a virtual screening of phytochemicals against human pancreatic α-amylase and α-glucosidase, enzymes relevant to diabetes, using AutoDock Vina researchgate.net. The study reported binding affinities for various compounds, including this compound researchgate.net.

Table 1: Predicted Binding Affinities of Selected Phytochemicals Against α-Amylase and α-Glucosidase

Compoundα-Amylase Binding Affinity (kcal/mol)α-Glucosidase Binding Affinity (kcal/mol)
This compound-5.7 researchgate.net-5.7 researchgate.net
Amentoflavone-9.5 researchgate.net-9.5 researchgate.net
Hesperidin-9.5 researchgate.net-9.5 researchgate.net
Eriocitrin-9.5 researchgate.net-9.5 researchgate.net
Diosmin-9.4 researchgate.net-9.4 researchgate.net
Acarbose-6.9 researchgate.net-6.9 researchgate.net

Note: Binding affinities are reported as negative values, where a more negative value generally indicates stronger binding.

Computational methods for binding site prediction are a significant area of research in bioinformatics and computer-aided drug discovery nih.gov. These methods can be classified based on whether they use 3D structure, template similarity, or machine learning approaches nih.gov. Tools and servers are available for identifying potential binding pockets on protein surfaces github.io. Molecular dynamics simulations are also used to predict cryptic binding sites nih.gov.

Further computational investigations, potentially employing methods like quantitative structure-activity relationship (QSAR) studies, could provide deeper insights into the relationship between this compound's chemical structure and its biological activities researchgate.net.

Ecological and Evolutionary Research of Cicutoxin

Cicutoxin as a Constitutive Plant Defense Metabolite

Plants have evolved the ability to produce a diverse array of secondary metabolites as a defense mechanism against herbivores, pathogens, and competing plants uobaghdad.edu.iqnih.govcabidigitallibrary.org. These compounds are not directly involved in primary growth, development, or reproduction but play a crucial role in plant survival uobaghdad.edu.iq. This compound serves as a constitutive defense metabolite in Cicuta species, being present in the plant regardless of immediate threat sciencenet.cn. Its presence is a standing defense strategy, particularly important for plant parts that are frequently attacked or are of high fitness value sciencenet.cn. The concentration of this compound can be particularly high in the root system of Cicuta species uobaghdad.edu.iq.

Role in Plant-Herbivore Interactions and Chemical Ecology

This compound's primary ecological role is in deterring herbivory due to its potent toxicity uobaghdad.edu.iqnih.gov. The production of such toxins is an evolutionary solution for sessile organisms like plants that cannot evade herbivores physically cabidigitallibrary.org. While some herbivores may still consume toxic plants depending on factors like nutritional state, palatability, and availability, the presence of toxins like this compound significantly impacts plant-herbivore interactions quora.com. The bitter taste associated with many plant toxins can act as a deterrent, although some toxins may not have an unpleasant taste quora.com. The concentration and distribution of this compound within the plant influence its effectiveness as a defense against grazing animals researchgate.net.

Co-Evolutionary Aspects within Apiaceae and Associated Organisms

The Apiaceae family is known for being rich in secondary metabolites, including polyacetylenes like this compound and oenanthotoxin oup.compensoft.net. The presence and diversity of these compounds within the family suggest co-evolutionary dynamics between Apiaceae plants and the organisms that interact with them, such as herbivores and pathogens cabidigitallibrary.org. While the search results highlight the presence of polyacetylenes in Apiaceae and their role in defense mdpi.comnih.govgerli.com, detailed research specifically on the co-evolutionary aspects involving this compound and associated organisms is not extensively detailed in the provided snippets. However, the existence of specialized herbivores or the varying susceptibility of different animal species to this compound suggests a history of reciprocal evolutionary adaptations.

Influence of Environmental Factors on this compound Expression and Distribution

The toxicity of plants, including the concentration and distribution of toxins like this compound, can be influenced by various environmental factors researchgate.netnmsu.edu. Climatic conditions, such as drought or freezing, can increase plant toxicity nmsu.edu. Soil conditions, particularly mineral composition, also have a significant effect on the accumulation of toxic compounds nmsu.edu. For instance, plants growing in soils high in certain minerals may accumulate higher levels of toxins nmsu.edu. Geographical location has also been shown to influence the concentration of this compound and total C17 polyacetylenes in Cicuta maculata, suggesting environmental or genetic variations play a role in toxin expression researchgate.netfrontiersin.org. Seasonal changes can also impact toxin concentration, with some toxins being more prevalent during specific times of the year wikipedia.org.

Chemotaxonomic Significance of this compound and Polyacetylenes within Apiaceae

Polyacetylenes, including this compound, are a prominent group of secondary metabolites found in terrestrial plants, particularly within the related families Apiaceae, Araliaceae, and Asteraceae mdpi.comnih.govgerli.com. The distribution and structural diversity of polyacetylenes hold chemotaxonomic significance, aiding in the classification and understanding of evolutionary relationships within these plant families mdpi.comresearchgate.net. In Apiaceae, C17 and C18 acetylenic oxylipins, particularly of the falcarinol-type, are common nih.gov. The presence of specific polyacetylenes like this compound in certain genera, such as Cicuta and Oenanthe, contributes to the chemical profile used in chemotaxonomic studies of the Apiaceae family wikipedia.orgwikipedia.orgpensoft.net. The identification of 103 polyacetylenes from 41 different genera within Apiaceae underscores the chemotaxonomic value of these compounds pensoft.net.

Q & A

Q. How can systematic reviews address gaps in this compound’s toxicokinetic data?

  • Answer : Follow PRISMA guidelines to screen existing literature for pharmacokinetic parameters (e.g., absorption, distribution). Use tools like ROSES (RepOrting standards for Systematic Evidence Syntheses) to evaluate study quality. Highlight discrepancies in metabolite identification (e.g., hydroxylated derivatives) and propose standardized protocols for future research .

Data Collection and Validation

Q. What are the challenges in acquiring high-quality this compound reference standards, and how can researchers mitigate these issues?

  • Answer : Commercial scarcity necessitates in-house purification from Cicuta roots using preparative HPLC. Validate purity via NMR and high-resolution MS. Collaborate with botanical gardens or herbaria to source authenticated plant material .

Q. How should researchers design studies to evaluate the efficacy of this compound control methods (e.g., herbicides or mechanical removal)?

  • Answer : Implement randomized controlled trials (RCTs) in field settings, comparing herbicide efficacy (e.g., 2,4-D amine) against manual removal. Measure this compound recurrence rates over 3–5 years and assess non-target ecological impacts (e.g., soil microbiota diversity) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when conducting this compound toxicity studies in animal models?

  • Answer : Adhere to ARRIVE guidelines for humane endpoints (e.g., euthanizing animals at predefined seizure severity thresholds). Obtain approval from institutional animal care committees (IACUC) and include justification for species selection in protocols .

Q. What minimal information should be reported to enhance the reproducibility of this compound studies?

  • Answer : Document plant collection details (GPS coordinates, growth stage), extraction solvents/purity, and instrument parameters (e.g., LC-MS gradients). Share raw data and code via repositories like Zenodo or Figshare .

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Cicutoxin

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